REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH:19]([OH:21])[CH3:20])[CH3:18])[CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH3:18])[C:19](=[O:21])[CH3:20])[CH:13]=1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(C)(C(C)O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −50° C. to −60° C
|
Type
|
STIRRING
|
Details
|
After 15 min stirring
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature below −50° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was then continued for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with CH2Cl2 (70 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CS1)C(C(C)=O)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |